(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester
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Overview
Description
®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring, an amino group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the use of tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is suitable for a variety of amino acid derivatives.
Industrial Production Methods
Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous production of tert-butyl esters under controlled conditions, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl esters include dicyclohexylcarbodiimide (DCC) for esterification and bis(trifluoromethanesulfonyl)imide for protection of amino groups . Reaction conditions typically involve mild temperatures and neutral pH to avoid decomposition of the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl ester group can be cleaved under acidic conditions, releasing the active amino acid derivative . This derivative can then participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Glycinate: Another amino acid derivative with a tert-butyl ester group, used in peptide synthesis.
tert-Butyl Alaninate: Similar in structure but with an alanine backbone, used as a protecting group in organic synthesis.
Uniqueness
®-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to other tert-butyl esters. This uniqueness makes it valuable in specific research applications where the pyridine ring plays a crucial role .
Biological Activity
(R)-4-Amino-4-pyridin-4-yl-butyric acid tert-butyl ester, also known as (R)-4-APB, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. The compound features a pyridine ring substituted with an amino group and a tert-butyl ester functional group, contributing to its unique reactivity and biological properties.
Synthesis Methods:
The synthesis typically involves:
- Protection of the amino group to prevent unwanted reactions.
- Esterification of the carboxylic acid group using tert-butyl alcohol in the presence of acid catalysts such as sulfuric acid or boron trifluoride diethyl etherate.
The biological activity of (R)-4-APB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino group facilitates binding to sites that modulate enzyme activity, while the pyridine ring enhances its interaction with biological membranes.
Key Mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific proteases, which play roles in various physiological processes including inflammation and cell signaling.
- Receptor Modulation: It can act on neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function .
Biological Activities
This compound exhibits various biological activities:
- Neuroprotective Effects:
- Anti-inflammatory Properties:
- Anticancer Activity:
Case Study 1: Neuroprotection
A study investigated the effects of (R)-4-APB on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent.
Case Study 2: Anti-inflammatory Action
In an animal model of arthritis, administration of (R)-4-APB resulted in decreased joint swelling and reduced levels of inflammatory markers in serum. This highlights its therapeutic potential for treating inflammatory diseases .
Comparative Analysis
Property/Compound | This compound | 4-Amino-4-pyridin-4-yl-butyric Acid | 3-Pyridinebutanoic Acid |
---|---|---|---|
Molecular Weight | 236.31 g/mol | 220.25 g/mol | 193.23 g/mol |
Neuroprotective Activity | Yes | Limited | No |
Anti-inflammatory Activity | Yes | Moderate | Yes |
Anticancer Activity | Significant | Minimal | Moderate |
Properties
IUPAC Name |
tert-butyl (4R)-4-amino-4-pyridin-4-ylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)5-4-11(14)10-6-8-15-9-7-10/h6-9,11H,4-5,14H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULZCJFPSCBURD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C1=CC=NC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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